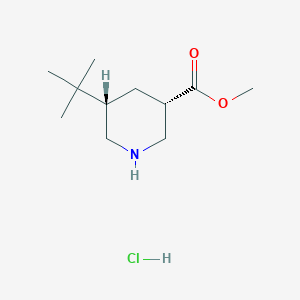![molecular formula C25H20O6 B2548399 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid CAS No. 500203-91-8](/img/structure/B2548399.png)
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid, also known as Meclofenoxate, is a nootropic compound that has been researched for its potential cognitive enhancing effects. This compound is a derivative of dimethylaminoethanol (DMAE) and has been shown to improve memory, learning, and overall cognitive function.
Mechanism of Action
The exact mechanism of action of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide is not fully understood. However, it is believed to work by increasing the availability of choline in the brain, which is a precursor for the neurotransmitter acetylcholine. Acetylcholine is involved in memory and learning processes, and increasing its availability may improve cognitive function.
Biochemical and Physiological Effects:
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide has been shown to increase brain choline levels, which may improve cognitive function. It has also been shown to have neuroprotective effects and may protect against age-related cognitive decline. Additionally, 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide has been shown to increase dopamine levels in the brain, which may contribute to its cognitive enhancing effects.
Advantages and Limitations for Lab Experiments
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its cognitive enhancing effects. However, there are also limitations to using 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide in lab experiments. It has a short half-life and may require multiple doses to see significant effects. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several potential future directions for research on 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide. One area of interest is its potential as a treatment for Alzheimer's disease and other forms of dementia. Additionally, further research is needed to fully understand its mechanism of action and how it may improve cognitive function. Finally, there is potential for 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide to be used in combination with other cognitive enhancing compounds for even greater effects.
Synthesis Methods
The synthesis of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide involves the reaction of 4-methoxyphenylacetic acid with 8-methylcoumarin-2-one in the presence of a catalyst. This reaction results in the formation of 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid. The compound can be further purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide has been extensively studied for its potential cognitive enhancing effects. In animal studies, it has been shown to improve memory and learning in rats and mice. In human studies, it has been shown to improve cognitive function in elderly patients with dementia and Alzheimer's disease. Additionally, 2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acide has been studied for its potential neuroprotective effects and its ability to increase brain choline levels.
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-15-21(30-24(25(27)28)17-6-4-3-5-7-17)13-12-19-20(14-22(26)31-23(15)19)16-8-10-18(29-2)11-9-16/h3-14,24H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTANHLMTGIUBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OC(C4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

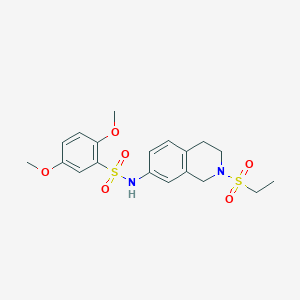
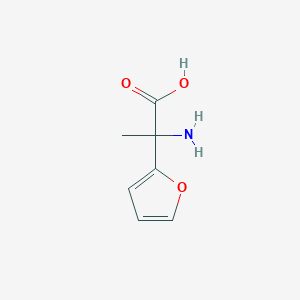
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2548318.png)
![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
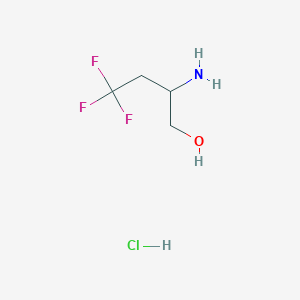
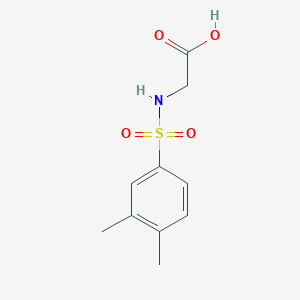
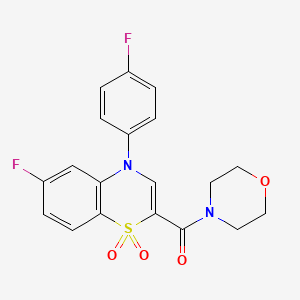
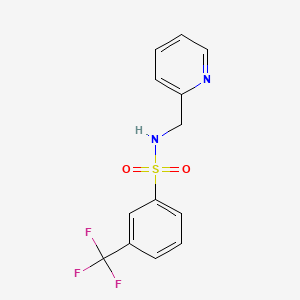


![N-(2,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2548335.png)


